molecular formula C35H32N2O2 B6294805 (4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) CAS No. 2562338-89-8

(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B6294805
CAS No.: 2562338-89-8
M. Wt: 512.6 g/mol
InChI Key: WPRVHHTWEGTLPZ-GASGPIRDSA-N
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Description

(4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral compound featuring a cyclopentane core with two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cyclopentane Core: The cyclopentane core can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of Oxazole Rings: The oxazole rings are introduced through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or reagents to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the oxazole rings or the cyclopentane core.

    Reduction: Reduction reactions can be used to modify the functional groups on the oxazole rings.

    Substitution: Substitution reactions can occur at the phenyl rings or the oxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in asymmetric catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving oxazole-containing molecules.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as chiral polymers.

Mechanism of Action

The mechanism by which (4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. In catalysis, it may act as a chiral ligand, coordinating to a metal center and facilitating asymmetric reactions. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through its oxazole rings and phenyl groups.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrothiazole): Similar structure but with thiazole rings instead of oxazole rings.

    (4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydroimidazole): Similar structure but with imidazole rings instead of oxazole rings.

Uniqueness

The uniqueness of (4S,4’S,5R,5’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its specific combination of a cyclopentane core with oxazole rings, which imparts distinct chemical and physical properties compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N2O2/c1-5-15-25(16-6-1)29-31(27-19-9-3-10-20-27)38-33(36-29)35(23-13-14-24-35)34-37-30(26-17-7-2-8-18-26)32(39-34)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2/t29-,30-,31+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRVHHTWEGTLPZ-GASGPIRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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